molecular formula C18H20N2O4 B4922298 3-nitro-N-(4-pentoxyphenyl)benzamide

3-nitro-N-(4-pentoxyphenyl)benzamide

Cat. No.: B4922298
M. Wt: 328.4 g/mol
InChI Key: NENSHKFOQNKILF-UHFFFAOYSA-N
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Description

3-Nitro-N-(4-pentoxyphenyl)benzamide is a synthetic benzamide derivative that modulates voltage-gated potassium channels, particularly those in the ether-à-go-go (EAG) family. ICA105574 is a potent modulator of human ether-à-go-go-related gene 1 (hERG1) and EAG1 channels, with dual effects:

  • hERG1 Activation: At 2 µM, ICA105574 suppresses C-type inactivation, increasing outward currents by shifting the half-point of inactivation by +180 mV .
  • EAG1 Inhibition: Conversely, 1–10 µM ICA105574 enhances slow inactivation of EAG1 channels, with a half-maximal inhibition voltage at −73 mV .

The pentoxy substituent in this compound likely alters pharmacokinetics (e.g., lipophilicity and membrane permeability) compared to the phenoxy group in ICA105574, though its exact pharmacological profile remains underexplored.

Properties

IUPAC Name

3-nitro-N-(4-pentoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-3-4-12-24-17-10-8-15(9-11-17)19-18(21)14-6-5-7-16(13-14)20(22)23/h5-11,13H,2-4,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENSHKFOQNKILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-pentoxyphenyl)benzamide typically involves a multi-step process:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. Benzene is treated with a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Amination: Nitrobenzene is then reduced to aniline using reducing agents such as iron filings and hydrochloric acid.

    Acylation: Aniline undergoes acylation with benzoyl chloride to form benzamide.

    Etherification: The final step involves the etherification of the benzamide with 4-pentoxyphenol under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-pentoxyphenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The pentoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 3-amino-N-(4-pentoxyphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

3-nitro-N-(4-pentoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The primary mechanism by which 3-nitro-N-(4-pentoxyphenyl)benzamide exerts its effects is through the activation of hERG potassium channels. This activation is achieved by removing the inactivation of these channels, which is crucial for shaping the cardiac action potential and influencing its duration . The compound binds to specific sites on the hERG channel, causing a shift in the voltage-dependence of inactivation and slowing down the deactivation process.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparators of 3-Nitro-N-(4-Pentoxyphenyl)Benzamide
Compound Target Channel Effect (Concentration) Structural Features References
ICA105574 hERG1 Activator (2 µM) 3-nitro, 4-phenoxyphenyl
EAG1 Inhibitor (1–10 µM)
NS1643 hERG1 Activator (10 µM) Diphenylurea core
Clofilium hERG1/hEAG1 Inhibitor (IC₅₀ = 0.3–3 µM) Quaternary ammonium, alkyl chain
KB130015 hERG1 Activator (Novel mechanism) Amiodarone derivative
2-Nitro-N-(4-nitrophenyl)benzamide N/A Crystallographic analysis Dual nitro groups, non-planar aromatic rings

Mechanistic Insights

  • ICA105574 vs. NS1643 : Both activate hERG1 but via distinct mechanisms. ICA105574 binds the pore module (residues L622, F557, Y652) to suppress inactivation , whereas NS1643 stabilizes the open state through interactions with the S4-S5 linker .
  • ICA105574 vs. Clofilium : Clofilium inhibits hERG1 and hEAG1 by blocking the pore, while ICA105574 exhibits target-dependent duality (activation/inhibition) .
  • Role of Substituents: The nitro group at position 3 is critical for ICA105574’s activity; its removal abolishes channel modulation . Phenoxy vs.

Therapeutic Implications

  • Antiarrhythmic Potential: ICA105574’s hERG1 activation could counteract Long QT syndrome but is complicated by EAG1 inhibition, which may exacerbate arrhythmias . In contrast, NS1643 shows more selective hERG1 activation .
  • SAR Lessons : Modifications to the benzamide scaffold (e.g., adding heterocycles in 3-nitro-N-[3-(2-phenylthiazol-4-yl)phenyl]benzamide ) can enhance selectivity or introduce new bioactivities .

Limitations and Contradictions

  • Dual Activity of ICA105574 : Its opposing effects on hERG1 (activation) and EAG1 (inhibition) complicate therapeutic use .
  • Lack of In Vivo Data : Most studies are in vitro; pharmacokinetics and toxicity of this compound remain uncharacterized.

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